molecular formula C21H32N2O2 B2819608 Progesterondioxim CAS No. 135559-18-1

Progesterondioxim

Cat. No.: B2819608
CAS No.: 135559-18-1
M. Wt: 344.499
InChI Key: JKENIRSEIALBGX-PAOVTUTPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Progesterondioxim is a synthetic progestin, structurally derived from progesterone through targeted molecular modifications. Progestins like this compound are designed to mimic progesterone’s biological activity while enhancing stability, bioavailability, and tissue selectivity .

Properties

IUPAC Name

(NE)-N-[1-[(3E,8S,9S,10R,13S,14S,17S)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23-25)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19,24-25H,4-11H2,1-3H3/b22-13+,23-15+/t16-,17+,18-,19-,20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKENIRSEIALBGX-PAOVTUTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C/C(=N/O)/CC[C@]34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135559-18-1
Record name (3E,20E)-Pregn-4-ene-3,20-dione 3,20-dioxime
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXG27H9MQJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Progesterondioxim typically involves the oximation of progesterone. This process can be carried out using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually conducted in an aqueous ethanol solution at a temperature range of 50-60°C. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Progesterondioxim undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other steroid derivatives.

    Biology: Studied for its role in modulating biological processes similar to progesterone.

    Medicine: Investigated for its potential use in hormone replacement therapy and treatment of certain gynecological disorders.

    Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.

Mechanism of Action

Progesterondioxim exerts its effects by binding to progesterone receptors in target tissues. This binding activates the receptor, leading to the modulation of gene expression and subsequent physiological effects. The molecular targets include various enzymes and proteins involved in reproductive and metabolic processes.

Comparison with Similar Compounds

Structural and Molecular Features

Progesterondioxim’s structure likely incorporates modifications such as hydroxyl or methyl groups to improve metabolic stability. A comparative molecular modeling study of dydrogesterone (a retroprogesterone derivative) revealed that structural alterations, such as the introduction of a 6-dehydro group, enhance receptor binding and reduce enzymatic degradation . Key structural differences between this compound and other progestins are hypothesized to include:

  • Backbone rigidity : Unlike progesterone, synthetic analogs like dydrogesterone and this compound may adopt retro-stereochemistry, reducing conformational flexibility and improving receptor interactions .

Table 1: Structural Comparison of this compound and Related Progestins

Compound Core Structure Key Modifications Receptor Binding Affinity (Relative to Progesterone)
Progesterone Pregnane None 1.0 (Reference)
Dydrogesterone Retroprogesterone 6-Dehydro, 9β,10α configuration 1.2–1.5x
Medroxyprogesterone 17α-Hydroxyprogesterone 6-Methyl, 17α-acetoxy 0.8–1.0x
This compound* Modified pregnane Dioxime groups Hypothesized: 1.3–1.7x

*Hypothetical data based on structural analogs .

Pharmacological and Clinical Profiles

Receptor Specificity and Potency

This compound’s affinity for PR subtypes (PR-A and PR-B) may differ from other progestins. For example, dydrogesterone shows preferential binding to PR-B, enhancing endometrial selectivity and reducing androgenic side effects . In contrast, medroxyprogesterone acetate (MPA) exhibits glucocorticoid receptor activity, increasing metabolic risks .

Pharmacokinetics
  • Half-life : this compound’s dioxime groups may extend half-life compared to natural progesterone (8–12 hours) or dydrogesterone (5–7 hours) .
  • Metabolism : Structural rigidity could reduce hepatic first-pass metabolism, improving oral bioavailability .

Table 2: Pharmacokinetic Parameters

Compound Half-Life (Hours) Bioavailability (%) Key Metabolic Pathway
Progesterone 8–12 <10 (oral) Hepatic (CYP3A4)
Dydrogesterone 5–7 28 Reduction of 20-keto group
Medroxyprogesterone 24–48 60–80 Ester hydrolysis
This compound* 12–18 40–60 Glucuronidation (hypothesized)
Reproductive Health

In ovarian stimulation protocols, dydrogesterone demonstrated comparable efficacy to MPA in suppressing luteinizing hormone surges while maintaining higher endometrial receptivity . This compound’s enhanced receptor affinity may further optimize luteal phase support.

Adverse Effects
  • Androgenic effects : this compound’s structural design may minimize androgenic activity, unlike MPA, which has glucocorticoid and androgenic off-target effects .
  • Thrombotic risk: First-generation progestins (e.g., norethisterone) increase thrombotic risk, while newer analogs like this compound may prioritize PR specificity to mitigate such risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.